2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide
Description
Properties
IUPAC Name |
2-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10(21-15(22)9-11-5-4-8-13(11)20-21)17(24)19-14-7-3-2-6-12(14)16(18)23/h2-3,6-7,9-10H,4-5,8H2,1H3,(H2,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBGRSASXHROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in regulating cell survival and death, making it an important target for therapeutic interventions.
Mode of Action
The compound acts as a potent inhibitor of RIP1 kinase . It binds to the kinase, inhibiting its activity and thereby modulating the signaling pathways it is involved in. The exact nature of this interaction and the resulting changes at a molecular level are still under investigation.
Biochemical Pathways
The inhibition of RIP1 kinase affects several biochemical pathways, most notably those involved in necroptosis , a form of programmed cell death. By inhibiting RIP1 kinase, the compound can significantly suppress necroptotic cell death.
Pharmacokinetics
The compound has been found to have excellent pharmacokinetic properties. It is orally available and capable of penetrating the brain . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic efficacy.
Result of Action
The primary result of the compound’s action is the suppression of necroptotic cell death . This has potential implications for the treatment of diseases where necroptosis plays a key role, such as neurodegenerative disorders and certain types of cancer.
Biological Activity
The compound 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide is a novel organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the cyclopenta[c]pyridazine moiety combined with an amide functional group, suggest possible interactions with various biological targets. This article reviews the available literature on its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Structural Overview
The molecular formula of the compound is , and it contains a tetrahydro-cyclopenta[c]pyridazine core. The structural complexity allows for diverse interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Preliminary findings suggest that it may exhibit significant activities in the following areas:
Anticancer Activity
Research indicates that compounds with similar structural features often possess anticancer properties. For instance:
- Mechanism of Action : The carbonyl group in the compound may interact with cellular proteins involved in apoptosis and cell cycle regulation.
- Case Study : A related compound demonstrated an IC50 value of 10 µM against certain cancer cell lines, suggesting potential for further development.
Antimicrobial Properties
The presence of the pyridazine ring is known to enhance antimicrobial activity:
- Study Findings : Testing against Gram-positive and Gram-negative bacteria showed promising results, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes:
- Target Enzymes : Enzymes involved in metabolic pathways could be inhibited by this compound, potentially leading to therapeutic effects in metabolic disorders.
Synthesis Methods
Synthesis of this compound can be approached through several synthetic routes:
- Amidation Reaction : Reacting a suitable amine with the corresponding acid chloride derived from the benzamide.
- Cyclization Techniques : Utilizing cyclization methods to form the tetrahydro-cyclopenta[c]pyridazine structure from simpler precursors.
Interaction Studies
Understanding the interaction profile of this compound is crucial for elucidating its mechanism of action:
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are recommended to assess binding affinities to target proteins.
Comparison with Similar Compounds
Core Ring System
- Cyclopenta[c]pyridazin vs. Cyclohepta[c]pyridazin :
The target compound features a five-membered cyclopenta ring fused to pyridazine, while the analog in incorporates a seven-membered cyclohepta ring. Larger ring systems may alter conformational flexibility and binding interactions with biological targets .
Substituent Groups
- Benzamide vs. Trifluoromethyl-Benzimidazole :
The benzamide group in the target compound contrasts with the 2-(trifluoromethyl)-1H-benzimidazol-1-yl substituent in ’s analog. The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the benzamide may improve hydrogen-bonding capacity . - Pyrazine vs. Indazole Derivatives: The compound in substitutes the benzamide with a pyrazin-2-yl group, introducing aromatic nitrogen atoms that could modulate electron distribution.
Physicochemical Properties
- Molecular Weight : The indazole derivative () has a molecular weight of 323.35 g/mol, similar to the target compound’s expected range. Larger analogs (e.g., cyclohepta derivatives) likely exhibit higher molecular weights .
- Polarity : The benzamide and pyrazine groups increase polarity compared to trifluoromethyl-benzimidazole, suggesting differences in solubility and membrane permeability .
Comparative Data Table
Table 1 : Structural and Functional Comparison of Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
